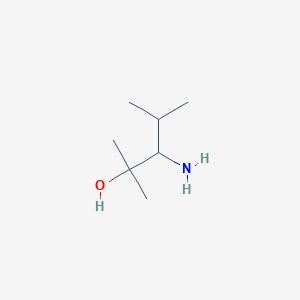

3-Amino-2,4-dimethylpentan-2-ol

Description

3-Amino-2,4-dimethylpentan-2-ol is a branched-chain amino alcohol with a hydroxyl group at the 2-position and an amino group at the 3-position of a pentane backbone, substituted with methyl groups at the 2- and 4-positions. It is primarily used in research and development contexts, as indicated by its classification in safety data sheets . The compound’s hydrochloride salt (CAS: 1955514-14-3) is also documented, highlighting its utility in synthetic chemistry and pharmaceutical applications .

Key structural features include:

- Hydroxyl group: Imparts polarity and hydrogen-bonding capability.

- Methyl substituents: Contribute to steric hindrance, influencing reactivity and solubility.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

3-amino-2,4-dimethylpentan-2-ol |

InChI |

InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3 |

InChI Key |

HPSNEEWVFSIINY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)(C)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

(a) 2-Methylpentan-2-ol (CAS: 590-36-3)

- Structure : Tertiary alcohol with methyl groups at the 2-position of a pentane backbone.

- Properties: Lacks an amino group, reducing basicity. Classified as a tertiary alcohol with lower polarity compared to amino alcohols.

- Applications : Used as a solvent or intermediate in organic synthesis .

| Property | 3-Amino-2,4-dimethylpentan-2-ol | 2-Methylpentan-2-ol |

|---|---|---|

| Functional Groups | Amino, hydroxyl | Hydroxyl (tertiary) |

| Boiling Point | Not reported | ~119–121°C (estimated) |

| Basicity (pKa) | Moderate (amino group) | Non-basic |

| Applications | Pharmaceutical R&D | Solvent, synthesis intermediate |

(b) 5-Amino-1-pentanol (CAS: 2508-29-4)

- Structure: Primary amino alcohol with a linear pentane chain.

- Properties: The amino group at the terminal position increases water solubility but reduces steric hindrance compared to this compound.

- Applications : Used in polymer chemistry and as a ligand .

| Property | This compound | 5-Amino-1-pentanol |

|---|---|---|

| Solubility in Water | Moderate (branched structure) | High (linear chain) |

| Steric Hindrance | High (2,4-dimethyl groups) | Low |

| Stability | Likely more stable to oxidation | Prone to oxidation (primary alcohol) |

Amino Alcohol Derivatives

(a) 3-Amino-2,2-dimethyl-1-propanol (CAS: 26734-09-8)

- Structure: Features a neopentyl (2,2-dimethyl) backbone with a primary hydroxyl and amino group.

- Properties: The geminal dimethyl groups increase steric protection, making it less reactive in nucleophilic substitutions compared to this compound.

- Applications : Used in surfactants and corrosion inhibitors .

(b) 5-(Dimethylamino)-2-methylpentan-2-ol (CAS: 43078-29-1)

- Structure: Tertiary dimethylamino group at the 5-position and a tertiary alcohol at the 2-position.

- Properties: The dimethylamino group enhances lipophilicity and reduces basicity compared to primary amines.

- Applications : Intermediate in agrochemical synthesis .

| Property | This compound | 5-(Dimethylamino)-2-methylpentan-2-ol |

|---|---|---|

| Amino Group Type | Primary amine | Tertiary (dimethylamino) |

| Lipophilicity | Moderate | High |

| Synthetic Utility | Pharmaceutical precursors | Agrochemical intermediates |

Ester and Salt Derivatives

(a) Methyl (3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride (CAS: 2411179-97-8)

- Structure : Esterified carboxylate with a stereocenter and hydrochloride salt.

- Properties: Enhanced stability for storage compared to free amino alcohols.

- Applications : Peptide mimetics and chiral building blocks .

(b) This compound hydrochloride (CAS: 1955514-14-3)

Key Structural and Functional Insights

- Steric Effects: Branched analogs (e.g., this compound) exhibit reduced reactivity in sterically demanding reactions compared to linear analogs (e.g., 5-Amino-1-pentanol) .

- Basicity: Primary amino groups (as in this compound) are more nucleophilic than tertiary amines (e.g., 5-(dimethylamino)-2-methylpentan-2-ol) .

- Solubility: Linear amino alcohols generally have higher water solubility, while branched derivatives are more lipophilic .

Research and Industrial Relevance

- Specialty Chemicals: Neopentyl-type amino alcohols (e.g., 3-Amino-2,2-dimethyl-1-propanol) are valued in surfactant formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,4-dimethylpentan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of precursor ketones. For optimization, systematically vary reaction parameters such as temperature (e.g., 60–80°C for amination), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., NaBH₄ for reductions). Monitor progress via TLC or GC-MS, and purify via column chromatography using silica gel with gradient elution. Yield improvements (>70%) are achievable by controlling steric hindrance from dimethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve stereochemistry and confirm substitution patterns (e.g., tertiary alcohol and amine protons resonate at δ 1.2–1.5 ppm and δ 2.3–2.8 ppm, respectively).

- IR Spectroscopy : Identify functional groups (O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 146) and fragmentation patterns.

Cross-validate with elemental analysis for purity assessment .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethyl groups influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to analyze transition states and steric maps. For example, compare activation energies of methyl-substituted vs. unsubstituted analogs in SN2 reactions.

- Experimental Validation : Conduct kinetic studies (e.g., pseudo-first-order conditions) to measure rate constants. Dimethyl groups reduce reaction rates by 30–50% due to hindered approach of nucleophiles .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC50 measurement conditions for enzyme inhibition).

- Control Variables : Account for solvent effects (DMSO vs. aqueous buffers) and purity (>95% by HPLC).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and confounding factors .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., α-glucosidase). Focus on hydrogen bonding with the amine group and hydrophobic interactions with dimethyl moieties.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental kinetics (e.g., Km/Ki values) .

Q. What chromatographic methods are optimal for separating this compound from byproducts in complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% TFA) at 1.0 mL/min. Retention time ~8.2 min.

- GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min). Monitor for characteristic fragments (e.g., m/z 88 for alcohol cleavage) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Quantify degradation via HPLC-UV.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. The amine group may hydrolyze at pH <3, requiring stabilization via lyophilization .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.